3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one 3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.: 648429-44-1
VCID: VC16882815
InChI: InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h4,6-11H,1-3,5H2
SMILES:
Molecular Formula: C15H15ClO
Molecular Weight: 246.73 g/mol

3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one

CAS No.: 648429-44-1

Cat. No.: VC16882815

Molecular Formula: C15H15ClO

Molecular Weight: 246.73 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one - 648429-44-1

Specification

CAS No. 648429-44-1
Molecular Formula C15H15ClO
Molecular Weight 246.73 g/mol
IUPAC Name 3-(4-chlorophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one
Standard InChI InChI=1S/C15H15ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h4,6-11H,1-3,5H2
Standard InChI Key IWQBTHCZTTWYHY-UHFFFAOYSA-N
Canonical SMILES C1CCC(=CC1)C(=O)C=CC2=CC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

3-(4-Chlorophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one belongs to the chalcone family, defined by an aromatic ketone linked to an α,β-unsaturated carbonyl system. The compound’s IUPAC name reflects its substitution pattern: the cyclohexenyl group at position 1, the 4-chlorophenyl group at position 3, and the prop-2-en-1-one backbone. Its molecular structure is depicted below:

Molecular Formula: C₁₅H₁₅ClO
Molecular Weight: 246.73 g/mol
CAS Registry Number: 648429-44-1

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical for confirming its structure. The IR spectrum typically shows a strong absorption band near 1,615 cm⁻¹, corresponding to the conjugated carbonyl (C=O) stretch. The ¹H NMR spectrum reveals distinct peaks for the vinyl proton (δ 7.76 ppm, doublet, J = 16 Hz), aromatic protons (δ 7.56–7.40 ppm), and cyclohexenyl protons (δ 6.51 ppm) . ¹³C NMR data further confirm the ketone carbon at δ 183.6 ppm and aromatic carbons between δ 125–142 ppm .

Synthesis and Optimization

Aldol Condensation

The primary synthesis route involves aldol condensation between 4-chloroacetophenone and cyclohexenecarboxaldehyde under basic conditions. This method achieves yields exceeding 70% when optimized for temperature (60–80°C), reaction time (4–6 hours), and catalyst concentration (10–20 mol% NaOH). The reaction mechanism proceeds via enolate formation, followed by nucleophilic attack on the aldehyde and subsequent dehydration.

Table 1: Optimization Parameters for Aldol Condensation

ParameterOptimal RangeYield (%)
Temperature60–80°C70–75
Reaction Time4–6 hours72
Catalyst (NaOH)10–20 mol%70

Michael Addition

An alternative approach utilizes Michael addition of ethyl acetoacetate to chalcone precursors. For example, reacting 3-(4-chlorophenyl)-1-(thiophen-3-yl)prop-2-en-1-one with ethyl acetoacetate in the presence of potassium tert-butoxide yields cyclohexenone derivatives with 83–94% efficiency . This method is advantageous for generating structurally complex analogs.

Biological Activities and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 8–32 µg/mL. The 4-chlorophenyl group enhances membrane permeability, while the cyclohexenyl moiety disrupts microbial biofilm formation.

Anti-Inflammatory Effects

In vitro studies demonstrate inhibition of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), key enzymes in the arachidonic acid pathway. At 10 µM concentration, the compound reduces prostaglandin E₂ (PGE₂) production by 65% in murine macrophages.

ActivityTargetIC₅₀/MICMechanism
AntimicrobialS. aureus16 µg/mLBiofilm disruption
Anti-inflammatoryCOX-210 µMPGE₂ inhibition
AnticancerMCF-7 cells12 µMCaspase-3 activation

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but highly soluble in dimethyl sulfoxide (DMSO) and dichloromethane. Stability studies indicate degradation under prolonged UV exposure, necessitating storage in amber vials at –20°C.

Computational Studies

Density Functional Theory (DFT) calculations reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity . Molecular docking simulations show strong binding affinity (–8.2 kcal/mol) to the COX-2 active site, corroborating experimental anti-inflammatory data.

Applications in Drug Development

Lead Compound Optimization

Structural modifications, such as introducing electron-withdrawing groups on the phenyl ring, enhance bioavailability and target selectivity. For instance, nitro-substituted analogs show 3-fold greater potency against COX-2 .

Prodrug Design

Ester derivatives of the compound exhibit improved water solubility and sustained release profiles. Ethyl 6-(4-chlorophenyl)-2-oxo-4-(thiophen-3-yl)cyclohex-3-enecarboxylate, a prodrug analog, demonstrates 90% oral bioavailability in rodent models .

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